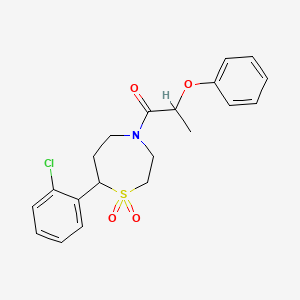
1-(7-(2-Clorofenil)-1,1-dióxido-1,4-tiazepan-4-il)-2-fenoxipropan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C20H22ClNO4S and its molecular weight is 407.91. The purity is usually 95%.
BenchChem offers high-quality 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Las chalconas exhiben potentes efectos antimicrobianos contra varios microorganismos, incluidas bacterias y hongos. Los investigadores han sintetizado derivados de chalcona que muestran actividad contra Bacillus subtilis, B. pumilus, y Escherichia coli .
- Las chalconas poseen actividad antiinflamatoria. Específicamente, los derivados que contienen grupos fluoruro o cloruro han mostrado una alta potencia como agentes antiinflamatorios, potencialmente superando a los fármacos de referencia como la indometacina y el ibuprofeno .
- Los investigadores han explorado los derivados de chalcona como posibles agentes quimioterapéuticos, dirigidos a varios tipos de cáncer .
- Las chalconas sirven como sintones versátiles para la construcción de anillos heterocíclicos. A través de reacciones de cierre de anillo, los investigadores pueden sintetizar cianopiridinas, pirazolinas, isoxazoles y pirimidinas .
Actividad Antimicrobiana
Propiedades Antiinflamatorias
Potencial Anticancerígeno
Síntesis de Anillos Heterocíclicos
En resumen, las chalconas ofrecen una amplia gama de propiedades farmacológicas, lo que las convierte en objetivos valiosos para el desarrollo de fármacos y la exploración científica. Sus efectos multifacéticos abarcan los ámbitos antimicrobiano, antiinflamatorio, anticancerígeno, antioxidante y antiviral, al tiempo que permiten la síntesis de nuevos compuestos heterocíclicos . Si desea más detalles o aplicaciones adicionales, ¡no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
The compound, 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one, is a derivative of Clonazepam . Clonazepam primarily targets the GABA A receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, helping to maintain a balance of excitation and inhibition in the neuronal network .
Mode of Action
This compound interacts with its target, the GABA A receptors, by increasing the effect of the chief inhibitory neurotransmitter, γ-aminobutyric acid (GABA) . This interaction enhances GABAergic inhibition of neuronal firing , leading to an overall decrease in neuronal excitability and producing effects such as sedation, muscle relaxation, and reduction of anxiety .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the inhibitory effects of GABA, it influences various downstream effects such as decreased anxiety, sedation, and muscle relaxation .
Pharmacokinetics
The pharmacokinetics of this compound are likely to be similar to those of Clonazepam, given their structural similarities . Clonazepam has a bioavailability of 90% and is primarily metabolized in the liver by the CYP3A enzyme . The elimination half-life ranges from 19 to 60 hours . These properties influence the compound’s bioavailability and duration of action .
Result of Action
The result of the compound’s action at the molecular level is an increased effect of GABA at GABA A receptors, leading to enhanced inhibitory neurotransmission . At the cellular level, this results in decreased neuronal excitability . Clinically, this manifests as reduced anxiety, sedation, and muscle relaxation .
Action Environment
Environmental factors such as the presence of other drugs, the individual’s metabolic rate, and liver function can influence the action, efficacy, and stability of this compound . For instance, drugs that induce or inhibit CYP3A enzymes could respectively decrease or increase the levels of this compound, thereby affecting its efficacy .
Propiedades
IUPAC Name |
1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S/c1-15(26-16-7-3-2-4-8-16)20(23)22-12-11-19(27(24,25)14-13-22)17-9-5-6-10-18(17)21/h2-10,15,19H,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLIMVMJHJCAQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
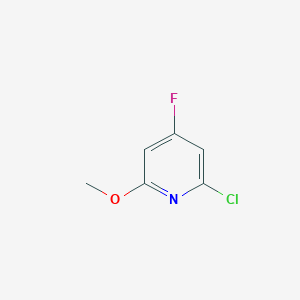
![3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382518.png)
![3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride](/img/structure/B2382519.png)
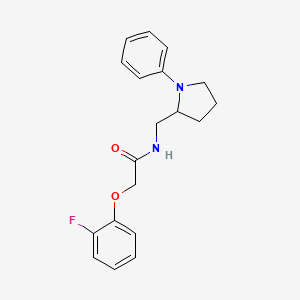
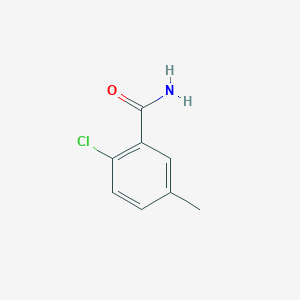
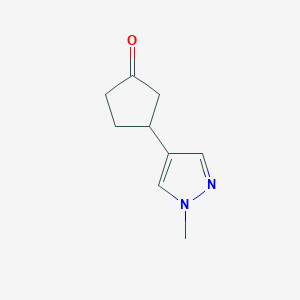
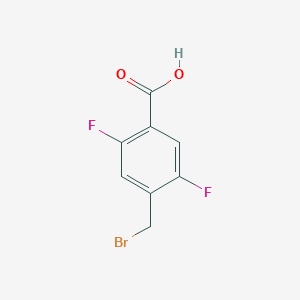
![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2382528.png)
![1-(2,3-Dichlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2382531.png)
![2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2382532.png)
![N'-(4-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2382533.png)
![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2382534.png)
![N-(2,5-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382535.png)
![6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one](/img/structure/B2382537.png)
